Product packaging for Ethanol, 2,2'-(hexylimino)bis-(Cat. No.:CAS No. 6752-33-6)

Ethanol, 2,2'-(hexylimino)bis-

Cat. No.: B1293635
CAS No.: 6752-33-6
M. Wt: 189.3 g/mol
InChI Key: GIACMWUKBLHAAG-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)hexylamine, with the chemical formula C10H23NO2, is a tertiary amine featuring a hexyl group and two hydroxyethyl (B10761427) groups attached to a central nitrogen atom. smolecule.comepa.govchemicalbook.com This structure imparts amphiphilic properties to the molecule, with the hexyl chain providing a hydrophobic character and the diethanolamine (B148213) moiety contributing a hydrophilic nature. smolecule.com These characteristics are central to its functions and applications.

PropertyValue
Molecular FormulaC10H23NO2
Molecular Weight189.3 g/mol
IUPAC Name2,2'-(Hexylazanediyl)di(ethan-1-ol)
CAS Number6752-33-6
Predicted Boiling Point311.3±17.0 °C
Predicted Density0.966±0.06 g/cm3
Predicted pKa14.40±0.10
Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)hexylamine. epa.govchemicalbook.com

N,N-Bis(2-hydroxyethyl)hexylamine is a member of the N-alkyl diethanolamine family. These compounds are all derivatives of diethanolamine, characterized by the substitution of the hydrogen atom on the nitrogen with an alkyl group of varying chain lengths. wikipedia.org The general structure consists of a tertiary amine with two hydroxyethyl groups, which allows for a range of physical and chemical properties depending on the nature of the N-alkyl substituent.

The chemistry of N-alkyl diethanolamines is largely dictated by the interplay between the hydrophobic alkyl chain and the polar diethanolamine headgroup. This dual nature makes them effective surfactants and emulsifying agents, capable of reducing surface tension and stabilizing mixtures of immiscible liquids. The length of the alkyl chain significantly influences these properties; for instance, longer chains increase hydrophobicity, which can enhance surface activity but decrease water solubility.

From a synthetic standpoint, N-alkyl diethanolamines are typically prepared through the reaction of a primary amine with two equivalents of ethylene (B1197577) oxide. Another common method involves the N-alkylation of diethanolamine. google.com These synthetic routes allow for the introduction of a wide variety of alkyl groups, leading to a diverse library of compounds with tailored properties.

The study of N-alkyl diethanolamines, including the hexyl derivative, has its roots in the broader investigation of ethanolamines and their applications. Early research focused on the synthesis and fundamental properties of these compounds. A notable synthetic method for N-alkyl diethanolamines was described in a 1948 patent, which involved the reaction of diethanolamine with a dialkyl sulfate (B86663) in the presence of an aqueous solution of sodium carbonate. google.com This process aimed to produce N-alkyl diethanolamines free from O-alkylated derivatives. google.com

Specific research on N,N-Bis(2-hydroxyethyl)hexylamine appears to have emerged as an extension of this broader work. For instance, a 1996 publication detailed a synthetic route where bis(2-hydroxyethyl)hexylamine was reacted with thionyl chloride to produce bis(2-chloroethyl)hexylamine. rug.nl This indicates its use as an intermediate in the synthesis of other chemical entities.

More recent research has explored the application of N-alkyl diethanolamines in various fields. For example, studies have investigated their use as antistatic agents in plastics intended for food contact materials. nih.goveuropa.eueuropa.eu While these studies often group N,N-Bis(2-hydroxyethyl)hexylamine with other N-alkyl diethanolamines with different alkyl chain lengths (typically C8-C18), they provide a modern context for its relevance in materials science. nih.goveuropa.eueuropa.eu Furthermore, research into the depolymerization of plastics like PET has explored the use of various amines, including n-hexylamine, which is a precursor to N,N-Bis(2-hydroxyethyl)hexylamine. mdpi.comresearchgate.netpreprints.org

The current scientific interest in N,N-Bis(2-hydroxyethyl)hexylamine and related N-alkyl diethanolamines spans several disciplines, primarily due to their versatile chemical properties.

In materials science , these compounds are investigated for their role as additives in polymers. They can function as in-process antistatic agents, which is crucial for the manufacturing of polyolefins like polyethylene (B3416737) and polypropylene (B1209903). nih.gov The European Food Safety Authority (EFSA) has assessed the safety of N,N-bis(2-hydroxyethyl)alkyl(C8-C18)amines for use in plastic food contact materials, highlighting their industrial relevance. nih.goveuropa.eu

In organic synthesis , N,N-Bis(2-hydroxyethyl)hexylamine serves as a useful intermediate. The presence of hydroxyl and amine functional groups allows for a variety of chemical transformations. smolecule.com For example, the hydroxyl groups can undergo esterification, and the tertiary amine can participate in quaternization reactions. smolecule.com Its role as a precursor in the synthesis of nitrogen mustard compounds has also been noted.

The surfactant properties of N-alkyl diethanolamines continue to be an area of active research. Their amphiphilic nature makes them suitable for applications in detergents, emulsifiers, and corrosion inhibitors. ontosight.ai The specific properties of N,N-Bis(2-hydroxyethyl)hexylamine, with its C6 alkyl chain, position it within a spectrum of surfactants with varying hydrophilic-lipophilic balances.

Despite its inclusion in broader studies of N-alkyl diethanolamines, dedicated research focusing solely on the specific properties and applications of N,N-Bis(2-hydroxyethyl)hexylamine is not extensive. This points to several key research gaps and potential future directions.

A significant gap exists in the detailed characterization of the biological activity of N,N-Bis(2-hydroxyethyl)hexylamine. While related long-chain N-alkyl diethanolamines have been studied for their antimicrobial properties, specific data for the hexyl derivative is scarce. Future research could systematically evaluate its efficacy against various microorganisms.

Another area for future investigation is its potential in more advanced applications. For example, the coordination chemistry of N,N-Bis(2-hydroxyethyl)hexylamine with metal ions could be explored. The diethanolamine moiety can act as a ligand, and the resulting metal complexes could exhibit interesting catalytic or magnetic properties, similar to what has been observed with other functionalized diethanolamine ligands. rsc.org

Finally, exploring its potential as a building block for the synthesis of novel functional materials, such as specialized polymers or ionic liquids, could open up new avenues for its application. For instance, the synthesis of protic ionic liquids from diethanolamine derivatives has been shown to yield environmentally friendly lubricants, a path that could be explored for the hexyl derivative. mdpi.com

Research AreaKey GapsFuture Directions
Biological Activity Limited data on specific antimicrobial or other biological effects.Systematic screening against a range of microorganisms; investigation of its mechanism of action.
Coordination Chemistry Under-explored potential as a ligand for metal complexes.Synthesis and characterization of metal complexes; investigation of their catalytic, magnetic, or optical properties.
Materials Science Detailed performance and mechanistic studies as a polymer additive are needed.Comparative studies on antistatic performance; investigation of migration behavior from polymers.
Advanced Materials Limited exploration as a precursor for novel functional materials.Synthesis of specialized polymers, surfactants, or ionic liquids with tailored properties.
Table 2: Research Gaps and Future Directions for N,N-Bis(2-hydroxyethyl)hexylamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23NO2 B1293635 Ethanol, 2,2'-(hexylimino)bis- CAS No. 6752-33-6

Properties

IUPAC Name

2-[hexyl(2-hydroxyethyl)amino]ethanol
Source PubChem
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InChI

InChI=1S/C10H23NO2/c1-2-3-4-5-6-11(7-9-12)8-10-13/h12-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GIACMWUKBLHAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5064467
Record name Ethanol, 2,2'-(hexylimino)bis-
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Molecular Weight

189.30 g/mol
Source PubChem
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CAS No.

6752-33-6
Record name 2,2′-(Hexylimino)bis[ethanol]
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Record name Ethanol, 2,2'-(hexylimino)bis-
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Record name Ethanol, 2,2'-(hexylimino)bis-
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Record name Ethanol, 2,2'-(hexylimino)bis-
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Synthetic Methodologies and Preparative Routes for N,n Bis 2 Hydroxyethyl Hexylamine and Its Analogues

Established Synthetic Pathways for N-Substituted Diethanolamines

Traditional methods for the synthesis of N-substituted diethanolamines, such as N,N-Bis(2-hydroxyethyl)hexylamine, rely on fundamental organic reactions. These pathways are well-documented and offer reliable, though sometimes inefficient, routes to the target compounds.

Direct Amination of Alkyloxiranes

One of the most direct conceptual routes to N-substituted diethanolamines involves the reaction of a primary amine with an oxirane, typically ethylene (B1197577) oxide. In the context of N,N-Bis(2-hydroxyethyl)hexylamine, this would involve the reaction of hexylamine (B90201) with two equivalents of ethylene oxide. The reaction proceeds via a nucleophilic ring-opening of the epoxide by the amine. The initial reaction forms N-(2-hydroxyethyl)hexylamine, which, being a secondary amine, is also nucleophilic and can react with a second molecule of ethylene oxide to yield the desired tertiary amine.

This method is highly atom-economical as the entire oxirane molecule is incorporated into the product. However, controlling the degree of ethoxylation can be challenging. The reaction mixture can contain a distribution of the starting primary amine, the mono-ethoxylated secondary amine, and the di-ethoxylated tertiary amine. Achieving high selectivity for the desired N,N-Bis(2-hydroxyethyl) product often requires careful control of reaction conditions such as stoichiometry, temperature, and pressure. A patent for the preparation of N-methyl ethanolamines describes a similar process where methylamine is reacted with ethylene oxide in a methanol solution at controlled temperatures (40 to 60 °C) to avoid the production of higher molecular weight ether alcohols google.com.

Alkylation of Diethanolamine (B148213) with Hexyl Halides

A widely used and straightforward method for synthesizing N-alkylated amines is the reaction of an amine with an alkyl halide. wikipedia.org For the synthesis of N,N-Bis(2-hydroxyethyl)hexylamine, this involves the N-alkylation of diethanolamine with a hexyl halide, such as 1-bromohexane or 1-chlorohexane. This reaction is a nucleophilic aliphatic substitution where the secondary amine nitrogen of diethanolamine attacks the electrophilic carbon of the hexyl halide, displacing the halide ion. wikipedia.org

A significant challenge in this method is the potential for multiple alkylations, which can lead to a mixture of products. wikipedia.orgmasterorganicchemistry.com However, starting with a secondary amine like diethanolamine to produce a tertiary amine is a common application of this reaction. wikipedia.org Another complication is the potential for O-alkylation of the hydroxyl groups, though studies have shown that with diethanolamine, N-alkylation is the predominant pathway. researchgate.net The reaction typically requires a base to neutralize the hydrohalic acid (H-X) formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The choice of solvent, base, and temperature significantly influences the reaction's outcome. Polar solvents are generally preferred to facilitate the reaction. A patent from 1948 describes the N-alkylation of diethanolamines using dialkyl sulfates in the presence of aqueous sodium carbonate at temperatures between 20 and 150 °C, which minimizes O-alkylation. google.com

Table 1: Typical Conditions for Alkylation of Diethanolamine with Alkyl Halides

ParameterConditionPurpose/Comment
Alkylating Agent Alkyl Bromide or IodideMore reactive than alkyl chlorides.
Base K₂CO₃, Na₂CO₃, Et₃NNeutralizes the acid byproduct.
Solvent Acetonitrile, DMF, Ethanol (B145695)Polar solvents to facilitate Sₙ2 reaction.
Temperature 50-100 °CIncreased temperature enhances reaction rate.
Catalyst Phase Transfer Catalyst (e.g., TBAB)Can be used in biphasic systems to improve reactivity.

Development of Novel Catalytic Systems for N,N-Bis(2-hydroxyethyl)hexylamine Synthesis

Modern synthetic chemistry has increasingly focused on catalytic methods to overcome the limitations of traditional stoichiometric reactions. For the synthesis of N,N-Bis(2-hydroxyethyl)hexylamine, this involves the N-alkylation of diethanolamine with hexanol, a more environmentally friendly alkylating agent than hexyl halides. These reactions often proceed through a "hydrogen borrowing" or "hydrogen autotransfer" mechanism.

Homogeneous Catalysis in Amine-Alcohol Synthesis

Homogeneous catalysts, particularly those based on transition metals like ruthenium (Ru) and iridium (Ir), have proven highly effective for the N-alkylation of amines with alcohols. organic-chemistry.orgnih.gov In this process, the metal complex temporarily abstracts hydrogen from the alcohol (e.g., hexanol), oxidizing it in-situ to an aldehyde (hexanal). The aldehyde then undergoes condensation with the amine (diethanolamine) to form an enamine or iminium ion intermediate, which is subsequently reduced by the metal-hydride species, regenerating the catalyst and yielding the N-alkylated amine. The only byproduct of this elegant cycle is water.

Various ligand systems have been developed to tune the activity and selectivity of these catalysts. For instance, the use of [Ru(p-cymene)Cl₂]₂ with bidentate phosphine ligands like dppf or DPEphos allows for the efficient conversion of secondary amines to tertiary amines. organic-chemistry.orgnih.gov These reactions often proceed under neutral or mildly basic conditions and tolerate a range of functional groups.

Table 2: Examples of Homogeneous Catalysts for N-Alkylation with Alcohols

Catalyst SystemAmine SubstrateAlcohol SubstrateConditionsProductReference
[Ru(p-cymene)Cl₂]₂ + dppfSecondary AminesPrimary AlcoholsToluene, 110 °CTertiary Amines organic-chemistry.org
Cp*Ir-complex with bibenzimidazole ligandPrimary/Secondary AminesMethanolK₂CO₃, 130 °CN-methylated Amines organic-chemistry.org
NHC-Ir(III) ComplexesAnilinesBenzyl (B1604629) AlcoholsSolvent-free, KOtBu, 120 °CN-benzyl Amines nih.gov

Heterogeneous Catalysis for Sustainable Production

For large-scale industrial applications, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for recycling. Significant research has been conducted on developing solid catalysts for the N-alkylation of amines with alcohols. Nickel-based catalysts have emerged as a cost-effective and efficient option. acs.orgresearchgate.net

Nickel nanoparticles supported on materials like alumina (Al₂O₃) have demonstrated high activity for the alkylation of various amines with both aromatic and aliphatic alcohols, operating under additive-free conditions. acs.orgresearchgate.netfigshare.com The reaction is believed to proceed via a hydrogen-borrowing mechanism on the catalyst surface. The nature of the support material is crucial; acid-base bifunctional supports tend to provide higher activity than purely acidic or basic ones, suggesting that the active site involves a synergy between the metal nanoparticle and the support. figshare.comacs.org The reusability of these catalysts has been demonstrated over several cycles without significant loss of activity, highlighting their potential for sustainable chemical production. acs.org

Green Chemistry Principles in N,N-Bis(2-hydroxyethyl)hexylamine Manufacturing

The synthesis of N,N-Bis(2-hydroxyethyl)hexylamine provides a clear example of the evolution of chemical synthesis toward more sustainable practices. The principles of green chemistry can be applied to evaluate and compare the different synthetic routes.

Atom Economy : Catalytic routes using alcohols as alkylating agents exhibit superior atom economy compared to the alkyl halide method. The reaction of diethanolamine with hexanol produces the desired product and water, incorporating most atoms from the reactants. In contrast, the alkyl halide route generates a stoichiometric amount of salt waste (e.g., NaBr), lowering its atom economy.

Waste Prevention : The catalytic alcohol amination pathway is inherently cleaner, with water as the sole theoretical byproduct. This contrasts sharply with the halide route, which produces significant salt waste that requires disposal.

Use of Catalysis : The development of both homogeneous and heterogeneous catalysts (as discussed in section 2.2) is a cornerstone of green chemistry. Catalysts allow reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption. Heterogeneous catalysts, in particular, contribute to waste reduction through their recyclability. acs.org

Renewable Feedstocks : Alcohols, such as hexanol, can potentially be derived from biomass sources. Utilizing renewable feedstocks is a key goal of green chemistry to reduce reliance on finite fossil fuels.

By embracing these principles, the manufacturing of N,N-Bis(2-hydroxyethyl)hexylamine and related compounds can be shifted towards more economically and environmentally sustainable methodologies.

Optimization of Reaction Conditions and Yields for N,N-Bis(2-hydroxyethyl)hexylamine

The synthesis of N,N-Bis(2-hydroxyethyl)hexylamine, also known as Ethanol, 2,2'-(hexylimino)bis-, is primarily achieved through the ethoxylation of hexylamine. This process involves the reaction of the primary amine with two molar equivalents of ethylene oxide. The optimization of reaction conditions is a critical step to ensure a high yield and purity of the desired tertiary amine, while minimizing the formation of by-products. Key parameters that are manipulated to achieve optimal outcomes include reactant stoichiometry, temperature, pressure, and the use of catalysts.

The fundamental reaction for the formation of N,N-Bis(2-hydroxyethyl) N-alkylamines from a primary alkylamine involves a two-stage process where two moles of ethylene oxide are added to the amine. google.com The efficiency of this process is highly dependent on precise control over the reaction environment.

Key Optimization Parameters:

Stoichiometry: The molar ratio of hexylamine to ethylene oxide is a crucial factor. A stoichiometric ratio of 1:2 is theoretically required. An excess of ethylene oxide can lead to the formation of longer poly(ethylene glycol) ether chains on the hydroxyl groups, while an insufficient amount will result in a mixture containing significant quantities of the mono-ethoxylated intermediate, N-(2-hydroxyethyl)hexylamine.

Temperature: Ethoxylation is a highly exothermic reaction, making temperature control essential to prevent thermal runaway and the formation of undesired by-products. wikipedia.orgyoutube.com The reaction is typically conducted at elevated temperatures, often in the range of 140-200°C. google.com Lower temperatures, for instance below 130°C, can cause the reaction to be extremely slow or even halt before all the ethylene oxide is consumed. google.com Conversely, excessively high temperatures can promote side reactions.

Pressure: The reaction is generally carried out under pressure, for example between 1 and 2 bars, to maintain the volatile ethylene oxide in the liquid phase at the required reaction temperature. wikipedia.org

Catalysis: The initial addition of two moles of ethylene oxide to a primary amine to form the N,N-bis(2-hydroxyethyl) derivative typically does not require a catalyst. google.com However, in broader industrial ethoxylation processes, basic catalysts such as potassium hydroxide (KOH) are often employed to facilitate the reaction, particularly when adding further ethylene oxide units. wikipedia.org The reaction must be performed under anhydrous conditions, as water can react with ethylene oxide, leading to the formation of glycols as by-products. google.com

Mixing: Efficient mixing is vital for a uniform product distribution. chalmers.se Since the reaction can be very fast, proper agitation ensures that the ethylene oxide is distributed evenly throughout the reactor, preventing localized high concentrations and potential side reactions. chalmers.se

The optimization process involves systematically varying these parameters to find a balance that maximizes the yield of N,N-Bis(2-hydroxyethyl)hexylamine while maintaining high purity and ensuring process safety.

Research Findings on Reaction Optimization

Detailed optimization studies for the synthesis of N,N-Bis(2-hydroxyethyl)hexylamine specifically are not extensively published in peer-reviewed literature. However, data from patents and studies on the ethoxylation of other primary amines provide a clear framework for the optimization process. The goal is to maximize the conversion of the primary amine and the mono-substituted intermediate to the desired di-substituted product.

The following tables illustrate the expected impact of varying key reaction parameters on the product yield and distribution, based on established principles of amine ethoxylation.

Table 1: Effect of Molar Ratio of Ethylene Oxide (EO) to Hexylamine on Product Distribution

This table presents hypothetical data to illustrate the chemical principles of ethoxylation.

Molar Ratio (EO:Hexylamine)N,N-Bis(2-hydroxyethyl)hexylamine Yield (%)N-(2-hydroxyethyl)hexylamine (%)Unreacted Hexylamine (%)
1.8:175205
2.0:19271
2.2:19541
2.5:194 (with polyethoxylated impurities)2<1

Table 2: Influence of Temperature on Reaction Yield

This table presents hypothetical data based on general principles for ethoxylation reactions to illustrate the impact of temperature.

Temperature (°C)Reaction Time (hours)Yield of N,N-Bis(2-hydroxyethyl)hexylamine (%)Notes
1201070Reaction is slow and may not go to completion. google.com
150592Efficient conversion with minimal by-products.
170395Faster reaction rate, optimal for many processes. google.com
190293Increased potential for by-product formation.

Spectroscopic and Structural Characterization of N,n Bis 2 Hydroxyethyl Hexylamine

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups and elucidating the conformational properties of molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For N,N-Bis(2-hydroxyethyl)hexylamine, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl groups, the C-H stretches of the alkyl chains, the C-N stretch of the tertiary amine, and the C-O stretch of the alcohol groups. A detailed analysis would involve assigning specific wavenumbers (in cm⁻¹) to these vibrational modes.

Raman Spectroscopy for Conformational Studies

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the conformational arrangements of molecules. It relies on the inelastic scattering of monochromatic light. For N,N-Bis(2-hydroxyethyl)hexylamine, Raman spectroscopy could provide insights into the geometry of the carbon skeleton and the orientation of the substituent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Investigations of Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. A hypothetical spectrum for N,N-Bis(2-hydroxyethyl)hexylamine would show distinct signals for the protons on the hexyl chain, the methylene groups adjacent to the nitrogen and oxygen atoms, and the hydroxyl protons. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) would be critical for assigning each signal to its corresponding proton.

Carbon-13 (¹³C) NMR Studies of Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in N,N-Bis(2-hydroxyethyl)hexylamine would produce a distinct signal in the spectrum. The chemical shifts of these signals would confirm the presence of the different carbon environments within the hexyl and hydroxyethyl (B10761427) groups.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional NMR techniques are used to establish correlations between different nuclei and provide unambiguous structural assignments, especially for complex molecules.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to map out the connectivity of protons within the hexyl and hydroxyethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish correlations between protons and the carbon atoms to which they are directly attached, confirming the assignments made in the 1D spectra.

To fulfill the original request, access to peer-reviewed studies or spectral database entries containing this specific information would be necessary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. The fragmentation patterns observed are highly dependent on the ionization technique employed.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process results in the formation of a radical cation (molecular ion, M⁺•) which is often energetically unstable and undergoes extensive fragmentation.

For N,N-Bis(2-hydroxyethyl)hexylamine, the molecular ion peak is expected to be of low intensity or even absent, a common characteristic for aliphatic amines. The fragmentation is dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable, resonance-stabilized iminium cation.

Two primary α-cleavage pathways are predicted for this molecule:

Cleavage of the C-C bond within the hexyl group, specifically the bond between the first and second carbon of the chain attached to the nitrogen. This would lead to the loss of a pentyl radical (•C₅H₁₁) and the formation of a prominent fragment ion.

Cleavage of the C-C bond in one of the hydroxyethyl groups, leading to the loss of a hydroxymethyl radical (•CH₂OH).

The resulting fragment ions from these characteristic pathways are key identifiers in an EI mass spectrum.

Table 1: Predicted Major Fragment Ions of N,N-Bis(2-hydroxyethyl)hexylamine in EI-MS

Predicted Fragment Ion Structure m/z (Mass-to-Charge Ratio) Origin
[M-C₅H₁₁]⁺[CH₂(CH₂)₄CH₃N(CH₂CH₂OH)₂]⁺116α-cleavage: Loss of a pentyl radical
[M-CH₂OH]⁺[CH₃(CH₂)₅N(CH₂CH₂OH)CH₂]⁺158α-cleavage: Loss of a hydroxymethyl radical

Note: The molecular weight of N,N-Bis(2-hydroxyethyl)hexylamine (C₁₀H₂₃NO₂) is 189.30 g/mol . The molecular ion (M⁺•) would appear at m/z 189, though likely with very low abundance.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation. analytice.commemtein.com For N,N-Bis(2-hydroxyethyl)hexylamine, the ESI mass spectrum in positive ion mode would be dominated by the [M+H]⁺ ion at an m/z of 190.3.

To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated parent ion ([M+H]⁺) is selected and then subjected to collision-induced dissociation (CID), causing it to fragment. The fragmentation of the even-electron [M+H]⁺ ion typically proceeds through the loss of stable, neutral molecules.

Predicted fragmentation pathways in ESI-MS/MS include:

Loss of Water: Dehydration resulting in the loss of one or both hydroxyl groups as neutral water molecules (H₂O).

Loss of Ethylene (B1197577) Glycol: Cleavage of a C-N bond can lead to the loss of a neutral ethylene glycol molecule (HOCH₂CH₂OH).

Cleavage of the Hexyl Chain: Fragmentation along the alkyl chain can also occur, though it is generally less favored than the loss of small, stable neutral molecules.

Table 2: Predicted Fragment Ions of N,N-Bis(2-hydroxyethyl)hexylamine in ESI-MS/MS

Precursor Ion (m/z) Predicted Fragment Ion m/z (Mass-to-Charge Ratio) Neutral Loss
190.3[M+H-H₂O]⁺172.3Water (H₂O)
190.3[M+H-2H₂O]⁺154.3Two molecules of Water (2H₂O)
190.3[M+H-C₂H₆O₂]⁺128.2Ethylene Glycol (HOCH₂CH₂OH)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The presence of chromophores—functional groups that absorb light—is necessary for a compound to show significant absorption in the 200-800 nm range.

N,N-Bis(2-hydroxyethyl)hexylamine is composed of a tertiary amine, a hexyl alkyl chain, and two primary alcohol functional groups. None of these are considered strong chromophores. Aliphatic amines and alcohols exhibit absorption bands, but these correspond to n → σ* transitions that occur at wavelengths below 200 nm, in the far-UV region.

Therefore, a conventional UV-Vis spectrum of N,N-Bis(2-hydroxyethyl)hexylamine recorded from 200 to 800 nm is not expected to show any significant absorption peaks. The absence of π-systems or conjugated double bonds means there are no low-energy π → π* or n → π* transitions that would fall within this range.

X-ray Diffraction Analysis of Crystalline Forms (if applicable for derivatives/complexes)

N,N-Bis(2-hydroxyethyl)hexylamine, being a relatively small molecule with flexible alkyl and hydroxyethyl chains, is likely a liquid or a low-melting solid at room temperature, making single-crystal growth of the pure compound challenging.

However, this molecule can act as a ligand, coordinating with metal ions through the nitrogen atom and the oxygen atoms of the hydroxyl groups. Such metal complexes, or salts formed by protonating the amine (e.g., hydrochlorides), often have a higher propensity to form stable, high-quality crystals suitable for X-ray diffraction analysis. weizmann.ac.ilnih.gov

Should a crystalline derivative or complex of N,N-Bis(2-hydroxyethyl)hexylamine be synthesized, X-ray diffraction analysis would yield a detailed structural model. This analysis would reveal:

The coordination geometry around the nitrogen atom.

The conformation of the hexyl and hydroxyethyl side chains.

The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing.

While no public crystal structures of N,N-Bis(2-hydroxyethyl)hexylamine or its immediate complexes are available as of this writing, this technique remains the gold standard for unambiguous structural determination of its crystalline derivatives.

Computational Chemistry and Quantum Mechanical Investigations of N,n Bis 2 Hydroxyethyl Hexylamine

Density Functional Theory (DFT) Applications to Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine key properties that govern a molecule's behavior.

HOMO-LUMO Energy Gap and Molecular Stability

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. Specific calculations of the HOMO-LUMO energy gap for N,N-Bis(2-hydroxyethyl)hexylamine are not available in the current scientific literature.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. These maps illustrate the charge distribution and are used to understand intermolecular interactions. An MEP analysis for N,N-Bis(2-hydroxyethyl)hexylamine has not been documented in published research.

Global Reactivity Descriptors

Global reactivity descriptors, such as electronegativity, hardness, softness, and electrophilicity, are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors provide a quantitative measure of a molecule's reactivity. There are currently no reported values for these global reactivity descriptors for N,N-Bis(2-hydroxyethyl)hexylamine.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations are a computational method for analyzing the physical movements of atoms and molecules. They allow researchers to observe the time evolution of a system and understand its dynamic properties.

Classical MD for Conformational Analysis and Solvent Interactions

Classical Molecular Dynamics simulations are widely used to explore the different conformations a molecule can adopt and to study its interactions with solvent molecules. This information is crucial for understanding a compound's behavior in various environments. No studies utilizing classical MD to investigate the conformational landscape or solvent interactions of N,N-Bis(2-hydroxyethyl)hexylamine have been found.

Reactive Force Field (ReaxFF) Simulations for Reaction Pathways

Reactive Force Field (ReaxFF) simulations are a type of MD simulation that can model chemical reactions by allowing bonds to form and break. This method is particularly useful for investigating reaction mechanisms and pathways. To date, no ReaxFF simulations have been published that focus on the reaction pathways of N,N-Bis(2-hydroxyethyl)hexylamine.

Intermolecular Interactions and Hydrogen Bonding Studies

The structure of N,N-Bis(2-hydroxyethyl)hexylamine, featuring a hydrophilic diethanolamine (B148213) headgroup and a lipophilic hexyl tail, suggests a complex interplay of intermolecular forces. The primary interactions governing its behavior are hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

The two hydroxyl (-OH) groups are the principal sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors. The tertiary amine nitrogen atom can also act as a hydrogen bond acceptor. These interactions are critical in the pure substance, leading to self-association, and in mixtures, where the molecule interacts with solvents. researchgate.net Computational models, such as Density Functional Theory (DFT), are employed to map the potential energy surface and identify the most stable hydrogen-bonded conformations. For instance, studies on similar molecules like the ethanol-water dimer have identified specific conformers stabilized by a combination of strong O-H···O bonds and weaker C-H···O interactions. researchgate.net In N,N-Bis(2-hydroxyethyl)hexylamine, intramolecular hydrogen bonding between one of the hydroxyl groups and the nitrogen atom is also a possibility that can be investigated computationally.

The hexyl chain contributes to the molecule's hydrophobic character, leading to van der Waals interactions. In aqueous solutions, this can result in hydrophobic hydration, where water molecules form structured cages around the alkyl chain. researchgate.net The balance between the hydrophilic hydrogen bonding of the headgroup and the hydrophobic interactions of the tail is fundamental to the molecule's properties, such as its surface activity.

The interaction of N,N-Bis(2-hydroxyethyl)hexylamine with solvents is a key aspect of its chemistry. Computational studies can simulate solvation to predict thermodynamic properties and understand the nature of solute-solvent interactions. researchgate.net Explicit solvent models, where individual solvent molecules are included in the calculation, can reveal specific hydrogen bonding networks between the solute and solvent. Implicit solvent models, which represent the solvent as a continuous medium, are computationally less expensive and are used to calculate solvation free energies.

In polar protic solvents like water or ethanol (B145695), strong hydrogen bonds form between the solvent and the hydroxyl groups and nitrogen atom of N,N-Bis(2-hydroxyethyl)hexylamine. researchgate.net In aprotic polar solvents, these interactions are primarily dipole-dipole. In nonpolar solvents, the hexyl chain's interactions become dominant.

Thermodynamic properties derived from these studies, such as partial molar volumes and excess molar volumes in binary mixtures, provide quantitative data on the nature and strength of these interactions. researchgate.net For example, negative excess molar volumes in a mixture often indicate strong specific interactions, such as hydrogen bonding, leading to a more compact packing of the molecules. researchgate.net

Table 1: Predicted Solvation Parameters for N,N-Bis(2-hydroxyethyl)hexylamine in Various Solvents This table presents hypothetical data based on computational predictions for illustrative purposes.

SolventSolvation Free Energy (kcal/mol)Dominant Interaction Type
Water-12.5Hydrogen Bonding (solute-solvent)
Ethanol-10.2Hydrogen Bonding
Acetone-7.8Dipole-Dipole
Hexane-4.1Van der Waals (Dispersion)

Computational methods are instrumental in predicting how N,N-Bis(2-hydroxyethyl)hexylamine adsorbs onto surfaces, which is relevant for applications such as corrosion inhibition, lubrication, and surface modification. mdpi.com DFT calculations can be used to model the interaction between the molecule and a surface (e.g., a metal oxide or a polymer).

These calculations identify the most favorable adsorption sites on the molecule and the surface. For N,N-Bis(2-hydroxyethyl)hexylamine, the lone pair electrons on the nitrogen and oxygen atoms make them the primary sites for binding to electron-deficient surfaces (e.g., metal cations on a metal oxide surface). researchgate.net The molecule can adsorb in various orientations, and computational modeling helps determine the most stable configuration by calculating the binding energy (adsorption energy).

The binding energy quantifies the strength of the interaction between the adsorbate and the surface. A more negative binding energy indicates a stronger and more stable adsorption. These calculations can also elucidate the nature of the binding, whether it is physisorption (dominated by van der Waals forces and weak electrostatic interactions) or chemisorption (involving the formation of chemical bonds).

Table 2: Calculated Binding Energies for N,N-Bis(2-hydroxyethyl)hexylamine on Different Surfaces This table presents hypothetical data based on DFT calculations for illustrative purposes.

Surface MaterialMost Favorable Adsorption SiteBinding Energy (eV)Type of Adsorption
Iron (Fe)Nitrogen Atom-2.1Chemisorption
Aluminum Oxide (Al₂O₃)Oxygen Atoms (hydroxyls)-1.5Chemisorption
GraphiteHexyl Chain-0.8Physisorption
Polyethylene (B3416737)Hexyl Chain-0.6Physisorption

Theoretical Prediction of Spectroscopic Parameters

Quantum mechanical calculations can accurately predict various spectroscopic parameters, aiding in the identification and characterization of molecules. olemiss.edu Methods like DFT and post-Hartree-Fock methods are used to compute the parameters associated with infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. sapub.orgnih.gov

Theoretical IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. After optimizing the molecular geometry to find its lowest energy state, a frequency calculation is performed. sapub.org The resulting vibrational modes can be animated to visualize the atomic motions corresponding to each peak in the spectrum. This allows for the unambiguous assignment of experimental spectral bands to specific functional groups, such as the O-H stretch, C-H stretch, C-N stretch, and C-O stretch. sapub.org Anharmonic calculations can be performed to improve the accuracy of the predicted frequencies, bringing them closer to experimental values. olemiss.edu

Similarly, NMR chemical shifts (δ) and spin-spin coupling constants (J) can be calculated. nih.gov These calculations provide a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of N,N-Bis(2-hydroxyethyl)hexylamine This table presents hypothetical data based on B3LYP/6-31G level calculations for illustrative purposes.*

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H Stretch-OH3450
C-H Stretch (Asymmetric)-CH₂-, -CH₃2960
C-H Stretch (Symmetric)-CH₂-, -CH₃2875
C-N StretchR₃N1150
C-O Stretch-CH₂OH1055

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for N,N-Bis(2-hydroxyethyl)hexylamine This table presents hypothetical data based on theoretical calculations for illustrative purposes. (Reference: TMS)

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
N-CH₂-CH₂OH58.1N-CH₂-CH₂OH2.65 (t)
N-CH₂-CH₂OH60.5N-CH₂-CH₂OH3.58 (t)
N-CH₂-(CH₂)₄-CH₃54.3N-CH₂-(CH₂)₄-CH₃2.50 (t)
N-CH₂-CH₂-(CH₂)₃-CH₃27.8CH₂-OH4.50 (s, broad)
-(CH₂)₂-CH₂-(CH₂)₂-CH₃32.0-(CH₂)₄-CH₃0.89 (t)

Corrosion Inhibition Research Involving N,n Bis 2 Hydroxyethyl Hexylamine

Electrochemical Evaluation of Corrosion Inhibition Efficiency

Electrochemical techniques are pivotal in assessing the effectiveness of corrosion inhibitors. These methods provide quantitative data on the inhibitor's ability to impede the electrochemical reactions that drive corrosion processes.

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a widely used electrochemical technique to study the kinetics of anodic and cathodic reactions on a metal surface. By polarizing the metal and measuring the resulting current, it is possible to determine key corrosion parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) can then be calculated from the reduction in icorr in the presence of the inhibitor.

For analogous amine-based corrosion inhibitors, potentiodynamic polarization studies have consistently shown that an increase in inhibitor concentration leads to a decrease in the corrosion current density. researchgate.netnih.gov These inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. nih.gov This is evidenced by a shift in both the anodic and cathodic branches of the polarization curve to lower current densities. The corrosion potential may shift slightly, but typically not significantly enough to classify the inhibitor as purely anodic or cathodic.

Below is an illustrative data table showing typical potentiodynamic polarization parameters for a metal in a corrosive medium with and without a similar amine-based inhibitor.

Inhibitor ConcentrationEcorr (mV vs. SCE)icorr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (IE%)
Blank-45010070120-
100 ppm-440256811575
200 ppm-435156511085
500 ppm-42586210592

Note: This data is representative of typical results for amine-based corrosion inhibitors and does not represent actual experimental data for Ethanol (B145695), 2,2'-(hexylimino)bis-.

Electrochemical Impedance Spectroscopy (EIS) Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides detailed information about the corrosion processes occurring at the metal/electrolyte interface. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The results are often visualized as Nyquist and Bode plots.

In the presence of an effective corrosion inhibitor like N,N-Bis(2-hydroxyethyl)hexylamine, the Nyquist plot typically shows an increase in the diameter of the capacitive loop, indicating an increase in the charge transfer resistance (Rct). researchgate.netresearchgate.net A higher Rct value signifies a slower corrosion rate. The Bode plot will show an increase in the impedance modulus at low frequencies and a shift in the phase angle peak to higher values, further confirming the enhanced corrosion protection.

The inhibition efficiency can also be calculated from the Rct values obtained from EIS measurements. The decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration is often attributed to the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and reducing the exposed surface area. nih.gov

An equivalent electrical circuit is often used to model the EIS data and extract quantitative parameters. A common model for a simple corrosion process includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

Below is a sample data table illustrating the effect of a similar inhibitor on EIS parameters.

Inhibitor ConcentrationRct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
Blank250200-
100 ppm100010075
200 ppm25007590
500 ppm50005095

Note: This data is representative of typical results for amine-based corrosion inhibitors and does not represent actual experimental data for Ethanol, 2,2'-(hexylimino)bis-.

Chronoamperometry and Chronopotentiometry Applications

Chronoamperometry and chronopotentiometry are transient electrochemical techniques that can provide insights into the stability and formation of the protective inhibitor film on the metal surface.

In chronoamperometry , a constant potential is applied to the metal electrode, and the current is monitored over time. In a corrosive environment, the current will initially be high and then decrease as the protective film forms and stabilizes. For an effective inhibitor, the steady-state current will be significantly lower than in the absence of the inhibitor. This technique can be used to study the kinetics of film formation and its resistance to breakdown. For instance, chronoamperometric experiments on steel in the presence of N,N'-bis[2-hydroxynaphthylidene]amino]oxamide revealed that the inhibitor molecules decreased the absolute currents and reduced the likelihood of pitting corrosion. semanticscholar.org

Chronopotentiometry , on the other hand, involves applying a constant current and monitoring the potential as a function of time. The change in potential can provide information about the processes occurring at the electrode surface, such as the formation of an oxide layer or the adsorption of an inhibitor.

While less common than polarization and EIS for routine inhibitor screening, these techniques can offer valuable complementary information about the dynamics of the inhibition process.

Adsorption Behavior and Mechanism on Metal Surfaces

The effectiveness of N,N-Bis(2-hydroxyethyl)hexylamine as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a protective layer. Understanding the adsorption mechanism is crucial for optimizing its application.

Determination of Adsorption Isotherm Models (e.g., Langmuir, Freundlich)

Adsorption isotherms are mathematical models that describe the relationship between the concentration of the inhibitor in the solution and the amount of inhibitor adsorbed on the metal surface at a constant temperature. The surface coverage (θ), determined from electrochemical measurements, is often used to fit different isotherm models.

The Langmuir adsorption isotherm is one of the most commonly used models for corrosion inhibitors. researchgate.netmdpi.com It assumes that the adsorption is a monolayer process on a homogeneous surface with a finite number of identical adsorption sites. The linear form of the Langmuir isotherm is given by:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C suggests that the adsorption follows the Langmuir isotherm.

The Freundlich adsorption isotherm is an empirical model that can be applied to multilayer adsorption on a heterogeneous surface. mdpi.com Its linear form is:

log θ = log K_f + (1/n) log C

where K_f is the Freundlich constant related to the adsorption capacity, and n is a constant related to the adsorption intensity.

By fitting the experimental data to these and other isotherm models, it is possible to gain insights into the nature of the adsorption process. For many amine-based inhibitors, the Langmuir isotherm provides the best fit, indicating a monolayer adsorption. mdpi.com

Thermodynamic Parameters of Adsorption (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Thermodynamic parameters provide valuable information about the spontaneity and nature of the adsorption process. The standard Gibbs free energy of adsorption (ΔG°_ads) can be calculated from the adsorption equilibrium constant (K_ads) obtained from the Langmuir isotherm using the following equation:

ΔG°_ads = -RT ln(55.5 K_ads)

where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.

The sign and magnitude of ΔG°_ads indicate the nature of the adsorption. Generally, values of ΔG°_ads around -20 kJ/mol or less negative are associated with physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). jecst.org For many corrosion inhibitors, the adsorption process involves a combination of both physisorption and chemisorption.

The standard enthalpy of adsorption (ΔH°_ads) and the standard entropy of adsorption (ΔS°_ads) can be determined from the temperature dependence of the Gibbs free energy using the Gibbs-Helmholtz equation. The sign of ΔH°_ads indicates whether the adsorption is an exothermic (negative value) or endothermic (positive value) process.

Below is a hypothetical data table of thermodynamic parameters for the adsorption of a similar inhibitor on a metal surface.

Temperature (K)K_ads (M⁻¹)ΔG°_ads (kJ/mol)ΔH°_ads (kJ/mol)ΔS°_ads (J/mol·K)
2981.5 x 10⁴-34.5-15.264.8
3081.1 x 10⁴-35.1-15.264.6
3180.8 x 10⁴-35.8-15.264.7

Note: This data is hypothetical and intended to be illustrative of the thermodynamic parameters for a typical corrosion inhibitor.

Lack of Specific Research Data for "Ethanol, 2,2'-(hexylimino)bis-" as a Corrosion Inhibitor

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific, publicly available research data on the corrosion inhibition properties of the chemical compound Ethanol, 2,2'-(hexylimino)bis- , also known as N,N-Bis(2-hydroxyethyl)hexylamine .

The request specified a detailed article structure focusing on several key areas of corrosion inhibition research, including:

The distinction between physisorption and chemisorption phenomena.

Kinetic studies of the inhibited corrosion processes.

Determination of activation energy.

The temperature dependence of inhibition efficiency.

Surface analysis using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

Fulfilling this request requires access to specific experimental results, such as standard free energy of adsorption values, kinetic parameters, activation energies, inhibition efficiency data at various temperatures, and surface morphology images from studies where this particular compound was used as an inhibitor.

While general principles of corrosion inhibition and data for structurally similar but distinct compounds are available, the strict constraint to focus solely on "Ethanol, 2,2'-(hexylimino)bis-" prevents the use of analogous data from other inhibitors. Attributing findings from different molecules to the subject compound would be scientifically inaccurate and speculative.

Consequently, without dedicated research studies on the corrosion inhibition mechanisms and performance of "Ethanol, 2,2'-(hexylimino)bis-", it is not possible to generate the thorough, informative, and scientifically accurate article as outlined in the instructions.

Absence of Specific Research Data

Following a comprehensive search for scientific literature, it has been determined that there are no publicly available research studies that utilize X-ray Photoelectron Spectroscopy (XPS) to analyze the surface chemical composition of metals treated with "Ethanol, 2,2'-(hexylimino)bis-" for corrosion inhibition.

As a result, it is not possible to provide the detailed research findings and data tables requested for the specific subsection: 5.4.3. X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition .

The strict requirement to focus solely on this specific compound and to include detailed, scientifically accurate research findings and data tables cannot be fulfilled due to the lack of published work on this topic. Generating hypothetical data or extrapolating from unrelated compounds would violate the principles of scientific accuracy.

Therefore, the content for the requested article section cannot be generated at this time.

Derivatization and Structure Activity Relationship Sar Studies of N,n Bis 2 Hydroxyethyl Hexylamine

Synthesis and Characterization of Functionalized N,N-Bis(2-hydroxyethyl)hexylamine Derivatives

The presence of two primary hydroxyl groups and a tertiary nitrogen atom allows for selective functionalization through various organic reactions. These modifications yield derivatives with tailored properties for specific applications, from surfactants and catalysts to building blocks for complex macromolecules.

Esterification and Etherification at Hydroxyl Moieties

The two primary hydroxyl groups of N,N-Bis(2-hydroxyethyl)hexylamine are readily accessible for esterification and etherification reactions.

Esterification: This reaction involves treating the molecule with carboxylic acids, acyl chlorides, or anhydrides to form mono- or di-esters. These reactions are often catalyzed by acids or proceed via transesterification. google.com For example, reaction with long-chain fatty acids, such as lauric or stearic acid, produces amphiphilic molecules known as esteramines, which have applications as surfactants and fabric softeners. researchgate.net The degree of esterification can be controlled by adjusting the stoichiometry of the reactants. The resulting esters exhibit significantly different solubility and interfacial properties compared to the parent compound.

Etherification: The hydroxyl groups can also be converted to ether linkages. This is typically achieved through a Williamson ether synthesis-type reaction, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Another route involves the base-catalyzed ring-opening polymerization of epoxides like ethylene (B1197577) oxide, which extends the hydroxyethyl (B10761427) chains into poly(ethylene glycol) (PEG) chains. chalmers.se This modification dramatically increases the hydrophilicity and water solubility of the molecule.

Amidation and Alkylation at the Nitrogen Center

The tertiary nitrogen atom in N,N-Bis(2-hydroxyethyl)hexylamine is a key site for chemical modification, primarily through alkylation to form quaternary ammonium (B1175870) salts.

Alkylation: As a tertiary amine, the nitrogen center can react with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or dialkyl sulfates, to yield quaternary ammonium salts. libretexts.org This process, known as quaternization, converts the neutral tertiary amine into a permanently charged cationic species. libretexts.orggoogle.com This transformation profoundly impacts the molecule's properties, imparting enhanced water solubility, antimicrobial activity, and utility as a phase-transfer catalyst. The synthesis of a protic ionic liquid through the acid-base neutralization of bis(2-hydroxyethyl)amine with erucic acid to form a tertiary amine salt is an example of this type of reaction. mdpi.com These quaternary ammonium compounds are widely used as cationic surfactants, disinfectants, and antistatic agents. epa.gov

Amidation: Direct amidation at the tertiary nitrogen is not feasible. However, the parent compound, diethanolamine (B148213), can be used in reactions with fatty acids to form N,N-bis(2-hydroxyethyl)amides, which are important non-ionic surfactants. researchgate.net The N-hexyl group would be introduced in a separate alkylation step.

Oligomerization and Polymerization Incorporating N,N-Bis(2-hydroxyethyl)hexylamine Subunits

The difunctional nature of the two hydroxyl groups allows N,N-Bis(2-hydroxyethyl)hexylamine to act as a monomer or chain extender in polymerization reactions. researchgate.net

Polycondensation: It can be used as a diol monomer in polycondensation reactions. researchgate.net When reacted with dicarboxylic acids or their derivatives, it forms polyesters with pendant N,N-di(hexyl)amino groups. Similarly, reaction with diisocyanates yields polyurethanes. The tertiary amine functionality within the polymer backbone can provide catalytic activity, improve dyeability, or offer sites for post-polymerization modification.

Transesterification Polymerization: The hydroxyl groups can undergo transesterification with diesters to build polymer chains. For instance, methyldiethanolamine is used to create methacrylate (B99206) monomers through transesterification. dtic.mil A similar approach could be applied to the hexyl analogue.

Ring-Opening Polymerization: The molecule can act as an initiator for the ring-opening polymerization of cyclic esters like caprolactone (B156226) or lactide, creating star-shaped polymers with a central nitrogen core and polyester (B1180765) arms.

These polymers find use in coatings, adhesives, and biomedical materials where the incorporated amine functionality can be leveraged for specific properties.

Comparative Studies with N-Alkyl Diethanolamine Analogues (e.g., Butyl, Pentyl, Decyl, Dodecyl, Phenyl, Cyclohexyl)

The properties and performance of N-substituted diethanolamines are highly dependent on the nature of the substituent attached to the nitrogen atom. By comparing N,N-Bis(2-hydroxyethyl)hexylamine with analogues bearing different N-alkyl, N-aromatic, or N-cyclic groups, clear structure-activity relationships can be established.

Influence of Alkyl Chain Length on Molecular Properties and Performance

The length of the N-alkyl chain is a critical determinant of the physicochemical properties of N-alkyl diethanolamines. Research on homologous series of these compounds reveals distinct trends as the chain length increases from shorter (butyl, pentyl) to longer (decyl, dodecyl) groups.

Surface Activity: Longer alkyl chains significantly enhance the amphiphilic character of the molecule, leading to improved surface activity. For example, N-stearyl-N,N-di(2-hydroxyethyl) amine oxide (C18) achieves an ultra-low interfacial tension at a much lower concentration than its N-dodecyl (C12) analogue. semanticscholar.org This is because the longer hydrophobic tail promotes more efficient packing at interfaces, reducing surface and interfacial tension more effectively.

Reactivity and Irritancy: The reactivity of the amine group can be influenced by the steric hindrance of the alkyl chain. For fatty amines, chemical reactivity and corrosive potential tend to decrease as the alkyl chain length increases beyond a certain point (e.g., C12). industrialchemicals.gov.au

Complexation and Magnetism: In coordination chemistry, the alkyl chain length of N-alkyl diethanolamine ligands can influence the structure of resulting metal complexes. Studies have shown that changing the alkyl chain from propyl (C3) to butyl (C4) or hexyl (C6) alters the core structure of cobalt-dysprosium complexes, which in turn affects their magnetic properties. nih.gov

Hydrophobicity and Stability: In applications involving phase transfer, longer alkyl chains provide greater hydrophobicity. Dioctadecylamine (C18 chains) was found to be more effective at transferring gold nanoparticles from an aqueous to a nonpolar phase compared to dioctylamine (B52008) (C8) or didodecylamine (B166037) (C12), forming a more stable and impenetrable layer around the nanoparticles. uni-tuebingen.de

PropertyEffect of Increasing Alkyl Chain Length (e.g., Butyl to Dodecyl)Rationale
Surface Tension ReductionIncreasesEnhanced amphiphilic character and more efficient packing at interfaces. semanticscholar.org
HydrophobicityIncreasesLarger nonpolar alkyl group relative to the polar diethanolamine head. uni-tuebingen.de
Chemical Reactivity/IrritancyGenerally DecreasesIncreased steric hindrance around the nitrogen atom and reduced water solubility. industrialchemicals.gov.au
Coordination BehaviorCan alter the structure of metal complexesSteric and packing effects of the alkyl chain influence crystal lattice formation. nih.gov
Lubricity (of derivatives)IncreasesLonger chains provide better boundary film formation and van der Waals interactions.

Impact of Aromatic or Cyclic Substituents on Chemical Behavior

Replacing the flexible N-hexyl chain with a rigid aromatic (phenyl) or a bulky alicyclic (cyclohexyl) group introduces significant structural and electronic differences, leading to distinct chemical behaviors.

Phenyl Substituent: An N-phenyl group introduces several key changes. The aromatic ring is planar and rigid, restricting the conformational flexibility around the nitrogen atom. Electronically, the phenyl group is electron-withdrawing via induction, which decreases the basicity and nucleophilicity of the tertiary amine compared to its N-alkyl counterparts. The presence of the aromatic ring allows for π-π stacking interactions, which can influence solubility, melting points, and self-assembly behavior. SAR studies on other classes of compounds have shown that N-aromatic substituents can profoundly affect biological activity and molecular interactions. frontiersin.org

Cyclohexyl Substituent: An N-cyclohexyl group introduces significant steric bulk near the nitrogen atom. Unlike the planar phenyl group, the cyclohexyl ring exists in a flexible chair conformation. This steric hindrance can impede reactions at the nitrogen center, such as quaternization, and can also influence how the molecule packs in a solid state or coordinates to metal ions. The cyclohexyl group is a non-polar, saturated aliphatic substituent, so its electronic effect is similar to that of a linear alkyl chain, but its conformational demands are much greater. Studies on other molecules show that cyclic amine substituents can alter properties like antioxidant activity or mutagenicity compared to acyclic analogues. mdpi.com

PropertyN-Hexyl (Alkyl)N-Phenyl (Aromatic)N-Cyclohexyl (Cyclic)
FlexibilityHighLow (rigid ring)Moderate (ring conformations)
Steric HindranceModerateModerate, planarHigh, bulky
Electronic Effect on NitrogenElectron-donating (weak)Electron-withdrawing (inductive)Electron-donating (weak)
Nitrogen BasicityHighestLowestHigh
Potential Intermolecular InteractionsVan der Waalsπ-π stacking, Van der WaalsVan der Waals

Computational Approaches to Structure-Activity Relationships for N,N-Bis(2-hydroxyethyl)hexylamine Derivatives

Computational methods are integral to modern drug discovery and development, offering insights into how a molecule's structure influences its biological activity. These techniques are used to predict the efficacy of new compounds, optimize lead candidates, and understand interactions at a molecular level. For a compound like N,N-Bis(2-hydroxyethyl)hexylamine, these studies would involve creating a series of derivatives and using computational tools to build predictive models.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medcraveonline.comwikipedia.orgjocpr.com This predictive tool is widely used to forecast the activity of newly designed molecules before their synthesis, thereby saving time and resources. jocpr.com

A typical QSAR study for derivatives of N,N-Bis(2-hydroxyethyl)hexylamine would involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized, and their biological activity against a specific target would be measured experimentally. This data is crucial for building the model.

Descriptor Calculation: For each molecule, a variety of numerical descriptors would be calculated to quantify its structural and physicochemical properties. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. medcraveonline.com

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and reliable. jocpr.com

For a hypothetical series of N,N-Bis(2-hydroxyethyl)hexylamine derivatives, a QSAR model might look like the equation below, where activity is correlated with specific molecular descriptors:

Biological Activity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...

Table 1: Hypothetical Data for a QSAR Study of N,N-Bis(2-hydroxyethyl)hexylamine Derivatives

DerivativeExperimental Activity (IC₅₀, µM)Descriptor A (e.g., LogP)Descriptor B (e.g., Molecular Weight)Predicted Activity (IC₅₀, µM)
Hexyl (Parent)15.22.5203.314.8
Heptyl12.53.0217.412.1
Octyl8.13.5231.48.5
Propyl35.81.0161.236.4
Butyl28.41.5175.329.0

This table is illustrative and does not represent real experimental data.

Molecular Docking and Ligand Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com These simulations provide critical insights into the interactions that stabilize the ligand-receptor complex, guiding the design of more potent and selective compounds.

If derivatives of N,N-Bis(2-hydroxyethyl)hexylamine were being studied as, for example, enzyme inhibitors, a molecular docking workflow would include:

Preparation of Structures: High-resolution 3D structures of the target protein and the synthesized ligands are prepared.

Docking Simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity. The best-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.

The results of a docking study can reveal why certain derivatives are more active than others. For instance, adding a functional group might enable a new hydrogen bond with a key amino acid residue in the binding site, leading to higher affinity.

Table 2: Hypothetical Molecular Docking Results for N,N-Bis(2-hydroxyethyl)hexylamine Derivatives

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
Hexyl (Parent)-6.5TYR 82, PHE 2102
Heptyl-6.9TYR 82, PHE 210, LEU 1502
Octyl-7.8TYR 82, PHE 210, LEU 150, VAL 1803
Propyl-5.1TYR 822
Butyl-5.8TYR 82, PHE 2102

This table is illustrative and does not represent real experimental data.

Ligand Chemistry and Metal Complexation Involving N,n Bis 2 Hydroxyethyl Hexylamine

Coordination Modes and Geometry of Diethanolamine-Based Ligands

Diethanolamine (B148213) and its N-substituted derivatives are flexible ligands capable of adopting various coordination modes. The primary coordination sites are the central nitrogen atom and the oxygen atoms of the two hydroxyl groups. Depending on the metal ion's size, charge, and electronic configuration, as well as the reaction conditions, N,N-Bis(2-hydroxyethyl)hexylamine can function as a bidentate or tridentate ligand.

In its bidentate mode, the ligand typically coordinates through the nitrogen atom and one of the deprotonated hydroxyl groups, forming a stable five-membered chelate ring. The second hydroxyl group may remain uncoordinated or participate in intermolecular hydrogen bonding. When acting as a tridentate ligand, coordination involves the nitrogen atom and both hydroxyl groups, leading to the formation of two fused five-membered chelate rings. This mode of coordination often results in a distorted octahedral or square pyramidal geometry around the metal center, particularly in complexes with transition metals.

Coordination ModeDonating AtomsTypical GeometryChelate Ring Size
BidentateN, OTetrahedral, Square Planar5-membered
TridentateN, O, O'Octahedral, Square PyramidalTwo fused 5-membered

Synthesis and Characterization of Metal Complexes with N,N-Bis(2-hydroxyethyl)hexylamine

The synthesis of metal complexes with N,N-Bis(2-hydroxyethyl)hexylamine can be achieved through the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The choice of the metal salt (e.g., chloride, nitrate, acetate) can influence the final product, as the anion may also coordinate to the metal center or act as a counter-ion. The reaction is often carried out under reflux to ensure complete complex formation. The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by the addition of a less polar co-solvent.

Spectroscopic techniques are instrumental in elucidating the structure and bonding in metal complexes of N,N-Bis(2-hydroxyethyl)hexylamine.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Upon complexation, this band often shifts to lower frequencies or diminishes in intensity, indicating the coordination of the hydroxyl groups to the metal ion. The C-N stretching vibration, typically observed around 1100 cm⁻¹, may also exhibit a shift upon coordination of the nitrogen atom.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere. For transition metal complexes, the d-d electronic transitions observed in the visible region are characteristic of the metal ion's coordination environment. The position and intensity of these bands can help in assigning a particular geometry, such as octahedral or tetrahedral.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the coordination of the ligand. Upon complexation, the chemical shifts of the protons and carbons in the vicinity of the coordinating atoms are expected to change. For instance, the protons of the methylene groups adjacent to the nitrogen and oxygen atoms will be deshielded, resulting in a downfield shift of their resonance signals.

Spectroscopic TechniqueKey ObservablesInterpretation
IR SpectroscopyShift in ν(O-H) and ν(C-N) bandsCoordination of hydroxyl and amino groups
UV-Vis SpectroscopyPosition and intensity of d-d transition bandsDetermination of coordination geometry
NMR SpectroscopyChanges in chemical shifts of ligand protons and carbonsConfirmation of ligand coordination

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the metal complexes and to identify their decomposition pathways. The decomposition of these complexes typically occurs in multiple steps. The initial weight loss often corresponds to the removal of lattice or coordinated solvent molecules. Subsequent decomposition stages involve the fragmentation and loss of the organic ligand, ultimately leading to the formation of a metal oxide as the final residue at high temperatures. The decomposition temperatures provide insights into the thermal stability of the complexes, which is influenced by the strength of the metal-ligand bonds.

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

Theoretical calculations are a powerful tool for understanding the electronic structure, bonding, and stability of metal complexes with N,N-Bis(2-hydroxyethyl)hexylamine.

For larger and more complex systems, molecular mechanics (MM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed. Molecular mechanics is useful for exploring the conformational landscape of the ligand and its complexes, particularly the orientation of the flexible hexyl group. QM/MM methods allow for a high-level quantum mechanical treatment of the metal center and its immediate coordination sphere, while the rest of the ligand and the surrounding environment are treated with a more computationally efficient molecular mechanics force field. These approaches are particularly useful for studying the behavior of these complexes in solution or in biological systems.

Potential Applications of N,N-Bis(2-hydroxyethyl)hexylamine Metal Complexes

Although the applications of metal complexes derived specifically from Ethanol, 2,2'-(hexylimino)bis- are not well-documented, the broader class of N,N-bis(2-hydroxyethyl)alkylamine ligands and their metal complexes have shown promise in various fields. The following sections explore the potential applications based on analogous compounds.

Catalysis in Organic Transformations

Metal complexes of ligands structurally similar to N,N-Bis(2-hydroxyethyl)hexylamine have demonstrated catalytic activity in a range of organic reactions. For instance, complexes of N,N-bis(2-hydroxyethyl)-ethylenediamine with transition metals have been investigated as catalysts in cross-coupling reactions. researchgate.net These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

The catalytic activity of such complexes is attributed to the ability of the metal center to participate in oxidative addition, transmetalation, and reductive elimination steps, which constitute the catalytic cycle of many cross-coupling reactions. The ligand plays a crucial role in stabilizing the metal center in its various oxidation states and influencing its reactivity and selectivity. The hydroxyl groups of the ligand can also participate in the reaction mechanism, potentially through deprotonation to form alkoxide-metal bonds, which can affect the electronic properties of the catalyst.

Given these precedents, it is plausible that metal complexes of N,N-Bis(2-hydroxyethyl)hexylamine could serve as catalysts for various organic transformations, including but not limited to:

Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between an organoboron compound and an organohalide.

Heck-Mizoroki Reaction: The reaction of an unsaturated halide with an alkene in the presence of a base. researchgate.net

Oxidation Reactions: The catalysis of oxidation of alcohols or other organic substrates.

The lipophilic hexyl group in N,N-Bis(2-hydroxyethyl)hexylamine could enhance the solubility of its metal complexes in organic solvents, which is advantageous for homogeneous catalysis.

Illustrative Catalytic Performance of a Related Amino-bis(phenolate) Iron Complex

The following table presents data for a related iron(III) complex with a tetradentate amino-bis(phenolate) ligand in the synthesis of cyclic carbonates from CO2 and epoxides. This serves as an example of the catalytic potential of such complexes, though specific data for N,N-Bis(2-hydroxyethyl)hexylamine complexes is not available.

EntryEpoxideCo-catalystTime (h)Temperature (°C)Yield (%)
1Propylene oxideTBAB2410095
2Styrene oxideTBAB2410092
3EpichlorohydrinTBAB2410085
Data is illustrative and based on a study of iron amino-bis(phenolate) complexes. TBAB = Tetrabutylammonium bromide.

Development in Material Science and Supramolecular Assemblies

The field of material science often utilizes metal complexes to construct functional materials with specific properties. The self-assembly of molecular components into well-defined supramolecular structures is a powerful bottom-up approach to creating novel materials. nih.gov Ligands with specific structural features can direct the assembly of metal ions into discrete coordination cages, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

N,N-Bis(2-hydroxyethyl)hexylamine possesses characteristics that make it a potentially valuable building block for supramolecular assemblies. The tridentate coordination site can bind to a metal ion, while the long hexyl chain can engage in van der Waals interactions, leading to the formation of organized structures in the solid state or in solution. The hydroxyl groups can also participate in hydrogen bonding, further directing the self-assembly process.

Potential applications in material science for metal complexes of N,N-Bis(2-hydroxyethyl)hexylamine could include:

Coordination Polymers: The formation of extended networks with interesting magnetic, optical, or porous properties.

Metallogels: The gelation of solvents through the self-assembly of metal complexes into fibrous networks.

Liquid Crystals: The design of metal-containing liquid crystals (metallomesogens) where the long alkyl chain contributes to the mesomorphic behavior.

The ability of the ligand to form complexes with various metal ions could allow for the tuning of the properties of the resulting materials. For example, complexes with paramagnetic metal ions could lead to new magnetic materials, while complexes with luminescent metal ions could find applications in sensing or display technologies.

Illustrative Examples of Supramolecular Structures with Related Ligands

The table below provides examples of supramolecular structures formed with ligands that share functional similarities with N,N-Bis(2-hydroxyethyl)hexylamine.

Ligand TypeMetal IonResulting StructurePotential ApplicationReference
Bis(pyridyl)ureaVariousSupramolecular GelsSensing, Catalysis nih.gov
N,N-Bis(2-hydroxybenzyl)alkylamineCopper(II)Dimeric AssemblyHost-Guest Chemistry researchgate.net
Schiff Base LigandsTransition MetalsCoordination PolymersAntimicrobial Agents nih.gov
This table provides examples of supramolecular assemblies with related ligand systems to illustrate potential outcomes.

Degradation Pathways and Environmental Fate of N,n Bis 2 Hydroxyethyl Hexylamine

Chemical Degradation Mechanisms

The chemical stability and degradation of N,N-Bis(2-hydroxyethyl)hexylamine are dictated by the reactivity of its functional groups: a secondary amine and two primary alcohol groups.

Hydrolytic Stability of the Compound

Alkanolamines, including secondary amines like N,N-Bis(2-hydroxyethyl)hexylamine, are generally stable against hydrolysis under typical environmental pH and temperature conditions. The carbon-nitrogen and carbon-oxygen single bonds are not susceptible to cleavage by water in the absence of catalysts or extreme conditions. Therefore, hydrolytic degradation is not considered a significant pathway for the environmental breakdown of this compound.

Oxidative Degradation Processes

Oxidative degradation is a more likely pathway for the chemical transformation of N,N-Bis(2-hydroxyethyl)hexylamine in the environment. This can be initiated by reactive oxygen species such as hydroxyl radicals (•OH), which are photochemically produced in the atmosphere and aquatic environments.

The oxidation of aliphatic amines can proceed through several mechanisms, including hydrogen abstraction from the N-H group or the α-carbon atoms (the carbons adjacent to the nitrogen). For N,N-Bis(2-hydroxyethyl)hexylamine, this could lead to the formation of various degradation products. Studies on similar secondary amines suggest potential products could include aldehydes, amides, and smaller amines resulting from the cleavage of the alkyl chains. regulations.gov In simulated atmospheric conditions, photooxidation of aliphatic amines can lead to the formation of nitrosamines, nitramines, and amides. cir-safety.org

In industrial settings, such as in CO2 capture processes where alkanolamines are used, oxidative degradation is a known issue, accelerated by the presence of oxygen, high temperatures, and metal ions. scribd.comepa.gov For diethanolamine (B148213), identified oxidative degradation products include smaller amines, organic acids, and more complex compounds. cir-safety.orgambeed.com While the specific products for N,N-Bis(2-hydroxyethyl)hexylamine have not been documented, a similar pattern of oxidation and fragmentation can be anticipated.

Biotransformation and Biodegradation Studies

The presence of alkyl and ethanol (B145695) groups suggests that N,N-Bis(2-hydroxyethyl)hexylamine is likely susceptible to microbial degradation.

Microbial Degradation Pathways and Metabolites

Studies on the biodegradation of diethanolamine (DEA) have shown that it is readily biodegradable by various microorganisms. epa.govwesleyan.edu A common pathway for the microbial degradation of DEA involves the cleavage of the C-N bond to form ethanolamine (B43304) and glycolaldehyde. ambeed.comepa.gov These smaller molecules are then further metabolized by the microorganisms for carbon and nitrogen.

For N,N-Bis(2-hydroxyethyl)hexylamine, a plausible microbial degradation pathway would involve an initial attack on the hexyl group or the hydroxyethyl (B10761427) groups. This could proceed via N-dealkylation, removing the hexyl group to yield diethanolamine, which would then be degraded as described above. Alternatively, initial oxidation of the hexyl chain could occur.

The biodegradability of N-substituted diethanolamines can be influenced by the nature of the substituent on the nitrogen atom. For instance, studies have shown that while methyl-diethanolamine is degradable, compounds with bulkier substituents like cyclohexyl- or phenyl-diethanolamine are more resistant to microbial attack. This suggests that the hexyl group in N,N-Bis(2-hydroxyethyl)hexylamine may influence its rate of biodegradation compared to unsubstituted DEA.

Table 1: Biodegradability of Diethanolamine and Related Compounds by Acclimated Sewage Microorganisms
CompoundBiodegradabilityReference
DiethanolamineReadily Biodegradable epa.govwesleyan.edu
Methyl-diethanolamineDegradable
Ethyl-diethanolamineLow Biodegradability
Cyclohexyl-diethanolamineRecalcitrant
Phenyl-diethanolamineRecalcitrant

Enzymatic Biotransformations

Specific enzymes are responsible for the biotransformation of amines in microorganisms. For secondary amines, enzymes such as monooxygenases can catalyze the initial oxidative attack, often leading to N-dealkylation. Reductive aminases are another class of enzymes that can act on secondary amines. While specific enzymatic studies on N,N-Bis(2-hydroxyethyl)hexylamine are not available, it is expected that its biotransformation would be initiated by enzymes capable of oxidizing or cleaving the N-hexyl or N-hydroxyethyl bonds.

Computational Modeling of Degradation Kinetics and Mechanisms

In the absence of experimental data, computational modeling can provide insights into the potential degradation of chemicals. Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biodegradability of chemicals based on their molecular structure. Such models have been developed for various classes of organic compounds, including amines. These models correlate molecular descriptors (e.g., size, shape, electronic properties) with observed biodegradation rates.

For the degradation of amines in specific applications like CO2 capture, more complex kinetic models have been developed. scribd.comepa.gov These models aim to predict the rate of thermal and oxidative degradation based on operational parameters and the chemical structure of the amine. scribd.com While no specific computational models for the environmental degradation of N,N-Bis(2-hydroxyethyl)hexylamine were found, general QSAR models for biodegradability could be applied to estimate its persistence in the environment.

Assessment of Degradation Products and Their Environmental Persistence

The environmental fate of N,N-Bis(2-hydroxyethyl)hexylamine is determined by various degradation pathways, including biodegradation, photodegradation, and hydrolysis. While specific studies on N,N-Bis(2-hydroxyethyl)hexylamine are limited, the degradation of analogous compounds, such as diethanolamine (DEA) and other N,N-bis(2-hydroxyethyl)alkylamines, provides insight into the potential degradation products and their environmental persistence. The degradation of these amines can lead to the formation of a variety of smaller, more mobile compounds.

Biodegradation is expected to be a significant pathway for the breakdown of N,N-Bis(2-hydroxyethyl)hexylamine in soil and water. Microorganisms can utilize the alkyl and ethanol groups as a carbon source, leading to the cleavage of the C-N bonds. This process can result in the formation of simpler amines, alcohols, and carboxylic acids. For instance, studies on similar compounds have shown that biodegradation can lead to the formation of monoethanolamine and eventually to the mineralization of the compound to carbon dioxide, water, and inorganic nitrogen.

Photodegradation in the atmosphere and surface waters is another potential degradation route. The presence of photosensitizers, such as humic substances in natural waters, can accelerate the photodegradation of amines. nih.govacs.org This process often involves the formation of radical species and can lead to the oxidation of the alkyl and ethanol chains, resulting in the formation of aldehydes, ketones, and carboxylic acids.

Hydrolysis of the C-N bond in N,N-Bis(2-hydroxyethyl)hexylamine is generally not considered a primary degradation pathway under normal environmental pH conditions. However, under specific conditions, such as in industrial processes involving high temperatures and pressures, degradation can occur, leading to a complex mixture of products. For example, studies on diethanolamine under such conditions have identified a wide range of degradation products, including other amines, cyclic compounds, and acids. ubc.caubc.ca

It is important to note that the specific degradation products and their persistence can be influenced by a variety of environmental factors, including temperature, pH, microbial population, and the presence of other chemicals. Therefore, a comprehensive assessment requires further research specifically focused on the degradation of N,N-Bis(2-hydroxyethyl)hexylamine under various environmental conditions.

Potential Degradation Products of N,N-Bis(2-hydroxyethyl)hexylamine Based on Analogous Compounds

The following table summarizes potential degradation products of N,N-Bis(2-hydroxyethyl)hexylamine based on studies of similar compounds like diethanolamine (DEA) and methyldiethanolamine (MDEA).

Compound Class Potential Degradation Products Source of Analogy
Amines Hexylamine (B90201), N-hexyl-ethanolamine, Diethanolamine, MonoethanolamineInferred from biodegradation pathways of alkylamines
Aldehydes & Ketones Hexanal, Formaldehyde, AcetaldehydeInferred from photodegradation and oxidation of amines
Carboxylic Acids Hexanoic acid, Acetic acid, Glycolic acidIdentified in degradation studies of DEA and MDEA core.ac.uk
Cyclic Compounds 1,4-Bis(2-hydroxyethyl)piperazineIdentified in degradation studies of DEA ubc.ca

Environmental Persistence of Potential Degradation Product Classes

The table below provides a general assessment of the environmental persistence of the classes of compounds that may be formed during the degradation of N,N-Bis(2-hydroxyethyl)hexylamine.

Degradation Product Class General Environmental Persistence Primary Degradation Pathway
Short-chain Alkylamines LowRapid Biodegradation
Alkanolamines Low to ModerateBiodegradation
Aldehydes LowBiodegradation, Photodegradation
Carboxylic Acids LowRapid Biodegradation
Piperazine Derivatives Moderate to HighSlow Biodegradation

Broader Industrial and Material Science Applications of N,n Bis 2 Hydroxyethyl Hexylamine

Role as Chemical Precursors in Organic Synthesis

The molecular structure of N,N-Bis(2-hydroxyethyl)hexylamine, with its reactive tertiary amine and primary hydroxyl functional groups, makes it a versatile precursor in organic synthesis. The two hydroxyl groups can undergo esterification or etherification reactions to produce a variety of derivatives. The tertiary amine can be quaternized to form quaternary ammonium (B1175870) compounds, which are a class of cationic surfactants or biocides.

This reactivity allows it to serve as a building block for more complex molecules with tailored properties. For example, similar diethanolamine (B148213) derivatives are used in the synthesis of specialized corrosion inhibitors. nih.govmdpi.com The amine functionality can strongly adsorb onto metal surfaces, while the rest of the molecule forms a protective hydrophobic layer. By reacting the hydroxyl groups, the properties of these inhibitors can be fine-tuned for specific environments. For instance, esterification with fatty acids can enhance the molecule's hydrophobicity and its affinity for metal surfaces, thereby improving corrosion inhibition efficiency. nih.gov

Furthermore, the diethanolamine moiety is utilized in the synthesis of more complex structures, such as chelating agents or ligands for metal complexes, indicating its potential in creating a wide array of specialized chemicals. nih.govresearchgate.net

Application as Surfactants and Emulsifiers

The defining characteristic of N,N-Bis(2-hydroxyethyl)hexylamine is its amphiphilic nature, consisting of a nonpolar hydrophobic tail (the hexyl group) and a polar hydrophilic head (the N,N-bis(2-hydroxyethyl) group). This dual character enables it to function effectively as a surfactant and emulsifier. nbinno.comwikipedia.org Closely related compounds, such as N,N-Bis(2-hydroxyethyl)oleylamine and N,N-Bis(2-hydroxyethyl)stearamide, are recognized for their excellent surfactant properties. nbinno.comnbinno.com

As a surfactant, it lowers the surface tension of liquids, and as an emulsifier, it facilitates the mixing of immiscible liquids, such as oil and water, to form stable emulsions. nbinno.com

Surfactants reduce surface tension by adsorbing at the interface between a liquid and another phase (e.g., air). In an aqueous solution, the N,N-Bis(2-hydroxyethyl)hexylamine molecules orient themselves at the air-water interface. The hydrophobic hexyl tails are directed away from the water and towards the air, while the hydrophilic diethanolamine heads remain in the water. nih.gov

This arrangement disrupts the strong cohesive forces between water molecules at the surface, specifically the hydrogen bonding network. By replacing some of the water molecules at the surface with surfactant molecules, the intermolecular attraction is weakened, leading to a reduction in surface tension. researchgate.net As the concentration of the surfactant increases, more molecules populate the surface until it becomes saturated, at which point the minimum surface tension is reached. Beyond this point, known as the critical micelle concentration (CMC), the surfactant molecules begin to form aggregates called micelles within the bulk liquid. researchgate.net

The effectiveness of surface tension reduction can be seen in related amine oxide surfactants, which demonstrate significant lowering of water's surface tension at very low concentrations.

Surfactant ExampleCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
N-Dodecyl-N,N-di(2-hydroxyethyl) amine oxide2.48 x 10⁻³ mol/L28.75
N-Stearyl-N,N-di(2-hydroxyethyl) amine oxide5.21 x 10⁻⁵ mol/L32.45
This table presents data for structurally related amine oxide surfactants to illustrate the surface activity of molecules with N,N-di(2-hydroxyethyl)amine head groups. Data sourced from semanticscholar.org.

Emulsions are mixtures of immiscible liquids, like oil and water, where one liquid is dispersed as fine droplets in the other. N,N-Bis(2-hydroxyethyl)hexylamine acts as an emulsifying agent by positioning itself at the oil-water interface. The hydrophobic hexyl tail dissolves in the oil droplets, while the hydrophilic diethanolamine head extends into the surrounding water phase. nbinno.comnbinno.com

This creates a protective film around the dispersed droplets, which prevents them from coalescing and separating. The stability of the emulsion is achieved through two primary mechanisms:

Reduction of Interfacial Tension: The surfactant lowers the energy required to create new surface area between the oil and water phases, making it easier to form smaller droplets and resist separation.

Steric and/or Electrostatic Repulsion: The layer of hydrophilic head groups on the surface of the droplets creates a barrier. This can be a physical (steric) barrier that keeps droplets apart. If the head groups are charged (e.g., after quaternization), they can also create electrostatic repulsion between the droplets, further enhancing stability.

Functionality in Functional Fluids (e.g., lubricants, cutting fluids)

In functional fluids such as lubricants and metalworking or cutting fluids, N,N-Bis(2-hydroxyethyl)hexylamine and its derivatives serve multiple functions. These fluids are critical for reducing friction and wear, dissipating heat, and preventing corrosion in industrial machinery. nih.gov

The primary roles include:

Lubricity Enhancement: The polar amine head group can adsorb onto metal surfaces, forming a durable boundary film. This film reduces direct metal-to-metal contact, thereby lowering friction and preventing wear, especially under high-pressure conditions. Protic ionic liquids based on similar bis(2-hydroxyethyl)amine structures have demonstrated excellent lubricity. mdpi.com

Corrosion Inhibition: The nitrogen atom in the amine group has a lone pair of electrons that can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. wikipedia.org This is a crucial function in water-based cutting fluids, which can otherwise promote rust. nih.gov

Emulsification: Many cutting fluids are oil-in-water emulsions, which combine the cooling properties of water with the lubricating properties of oil. nih.gov N,N-Bis(2-hydroxyethyl)hexylamine acts as the emulsifier to create and stabilize these fluids, ensuring a homogenous mixture is delivered to the cutting zone. google.com

Integration into Polymer Systems and Composites

N,N-Bis(2-hydroxyethyl)hexylamine and related long-chain diethanolamines are incorporated into polymer systems to modify their surface properties and improve performance. They are typically used as functional additives rather than as structural components of the polymer backbone.

One of the most common applications for this class of compounds in polymers is as an antistatic agent . mdpi.comresearchgate.net In polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), which are electrical insulators, static charges can accumulate on the surface. This can attract dust and create handling problems or even spark discharges.

When blended into the polymer, the amphiphilic N,N-Bis(2-hydroxyethyl)hexylamine molecules tend to migrate to the surface. mdpi.com At the surface, the polar, hygroscopic diethanolamine head groups attract moisture from the atmosphere, forming a microscopic, conductive layer of water. This layer allows the static charge to dissipate safely. These compounds are permitted for use in plastic food contact materials up to certain concentrations. mdpi.com

Other potential applications as additives include:

Anti-fogging Agents: In plastic films used for food packaging, temperature differences can cause water to condense as small droplets, creating fog. Anti-fogging agents work by increasing the surface energy of the plastic, causing the water to form a transparent, continuous sheet rather than discrete droplets. The surfactant nature of N,N-bis(2-hydroxyethyl)alkylamines makes them effective for this purpose. researchgate.netnih.gov

Mold Release Agents: In polymer manufacturing, these additives can facilitate the easy separation of molded articles from their molds, reducing defects and improving production efficiency. nbinno.com

Polymer TypeAdditive ApplicationFunction
Polyolefins (PE, PP)Antistatic AgentMigrates to the surface to attract moisture and dissipate static charge. mdpi.com
Polymer Films (various)Anti-fogging AgentIncreases surface energy to prevent water droplet formation. nih.gov
Various PlasticsMold Release AgentEases the separation of the finished product from the mold. nbinno.com
This table summarizes the applications of N,N-bis(2-hydroxyethyl)alkylamines as polymer additives.

Cross-linking Agents in Polymerization Reactions

N,N-Bis(2-hydroxyethyl)hexylamine functions as a reactive monomer and chain extender, particularly in the synthesis of polyurethanes and other condensation polymers. The two hydroxyl groups can react with isocyanate groups to form urethane (B1682113) linkages, thereby integrating into the polymer backbone.

The presence of the hexyl group provides a degree of flexibility and hydrophobicity to the polymer chain. This aliphatic side chain can influence the morphology and physical properties of the resulting polymer. Research on analogous N-alkyldiethanolamines as chain extenders in polyurethanes has shown that the length of the alkyl side chain has a significant impact on the polymer's characteristics. For instance, longer alkyl chains can lead to increased phase separation between the hard and soft segments of polyurethanes, which in turn affects properties like gas permeability and the glass transition temperature.

In a study on poly(urethane-urea) membranes, chain extenders with varying alkyl side chains (hexyl, dodecyl, and octadecyl) were synthesized and incorporated into the polymer structure. The findings indicated that an increase in the length of the side chain led to higher CO2 permeability. This is attributed to the plasticizing effect of the longer alkyl chains, which increases the fractional free volume of the polymer matrix.

Table 1: Effect of N-Alkyldiethanolamine Chain Extender on Polyurethane Properties

PropertyN-ButyldiethanolamineN-Octyldiethanolamine
Tensile Strength (MPa)3528
Elongation at Break (%)450550
Hardness (Shore A)8578

Note: This table is illustrative and based on general trends observed for N-alkyldiethanolamines in polyurethane synthesis. Specific values for N,N-Bis(2-hydroxyethyl)hexylamine may vary.

The tertiary amine group in N,N-Bis(2-hydroxyethyl)hexylamine can also act as a catalyst in certain polymerization reactions, such as the formation of polyurethanes, accelerating the reaction between hydroxyl and isocyanate groups. Furthermore, it can serve as an acid scavenger in reactions where acidic byproducts are formed.

Advanced Materials Design and Fabrication Utilizing N,N-Bis(2-hydroxyethyl)hexylamine Scaffolds

The bifunctional nature of N,N-Bis(2-hydroxyethyl)hexylamine, with its two hydroxyl groups, allows for its use in the creation of three-dimensional cross-linked networks, or scaffolds. These scaffolds can serve as the structural foundation for advanced materials with tailored properties.

While specific research on the use of N,N-Bis(2-hydroxyethyl)hexylamine for creating scaffolds in advanced materials is not extensively documented in publicly available literature, its chemical structure suggests significant potential in this area. The hydroxyl groups can be reacted with a variety of cross-linking agents to form a polymeric network. The hexyl group attached to the nitrogen atom would be expected to influence the mechanical and swelling properties of the resulting scaffold.

For instance, in the context of hydrogels, which are highly absorbent polymer networks, N,N-Bis(2-hydroxyethyl)hexylamine could be co-polymerized with other monomers to create scaffolds for applications in tissue engineering or drug delivery. The hexyl group would impart a degree of hydrophobicity, which could be used to modulate the release of hydrophobic drugs.

The design of such advanced materials would involve a careful selection of co-monomers and cross-linking agents to achieve the desired properties. The concentration of N,N-Bis(2-hydroxyethyl)hexylamine in the formulation would be a critical parameter in controlling the cross-link density and, consequently, the mechanical strength and swelling behavior of the final material.

Table 2: Potential Influence of N,N-Bis(2-hydroxyethyl)hexylamine on Scaffold Properties

PropertyLow ConcentrationHigh Concentration
Cross-link DensityLowerHigher
Mechanical StrengthLowerHigher
Swelling RatioHigherLower
HydrophobicityLowerHigher

Note: This table represents predicted trends based on the chemical structure of N,N-Bis(2-hydroxyethyl)hexylamine and general principles of polymer science, pending specific experimental data.

The fabrication of these materials could be achieved through various techniques, including bulk polymerization, solution polymerization, or emulsion polymerization, followed by a curing or cross-linking step. The choice of fabrication method would depend on the desired final form of the material, such as a bulk hydrogel, a porous scaffold, or a coating.

Further research is needed to fully explore and characterize the use of N,N-Bis(2-hydroxyethyl)hexylamine in the design and fabrication of advanced materials. However, its versatile chemical structure makes it a promising candidate for the development of new functional polymers and scaffolds with a wide range of potential applications.

Conclusion and Future Research Directions

Synthesis of Key Research Achievements on N,N-Bis(2-hydroxyethyl)hexylamine

Research on N,N-Bis(2-hydroxyethyl)hexylamine and its analogues, the N,N-bis(2-hydroxyethyl)alkylamines, has led to significant advancements in several fields. The primary synthesis route for this class of compounds is the ethoxylation of primary amines. tue.nlchalmers.se In the case of N,N-Bis(2-hydroxyethyl)hexylamine, this involves the reaction of hexylamine (B90201) with two equivalents of ethylene (B1197577) oxide. This process is typically conducted at elevated temperatures and pressures. chalmers.se

Key research achievements related to this class of compounds include their application as:

Corrosion Inhibitors: The presence of nitrogen and oxygen atoms, along with the alkyl chain, allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. scielo.brnih.gov Quantum chemical studies have been employed to correlate the electronic structure of similar molecules with their inhibition performance. scielo.br

Surfactants and Emulsifiers: The dual hydrophilic (hydroxyethyl groups) and hydrophobic (hexyl group) nature of N,N-Bis(2-hydroxyethyl)hexylamine makes it an effective surface-active agent. Analogues with longer alkyl chains are widely used as non-ionic surfactants in various industrial formulations. tue.nl

Antistatic Agents: N,N-bis(2-hydroxyethyl)alkylamines are utilized as antistatic additives in polymers, particularly for food packaging materials, to reduce the build-up of static charge. mdpi.comnih.gov

Precursors for Ionic Liquids: The tertiary amine structure of N,N-Bis(2-hydroxyethyl)hexylamine allows it to be a precursor in the synthesis of protic ionic liquids (PILs) through reaction with an acid. These PILs have potential applications as environmentally friendly lubricants and additives. mdpi.com

Identification of Emerging Research Avenues and Untapped Potential

While research on N,N-bis(2-hydroxyethyl)alkylamines with longer alkyl chains (C8-C18) is more extensive, there are several emerging avenues for the hexyl-derivative:

Advanced Material Science: The unique properties of N,N-Bis(2-hydroxyethyl)hexylamine could be harnessed in the development of novel functional materials. Its potential as a cross-linking agent or a building block for biodegradable polymers is an area ripe for exploration. evitachem.com

Nanotechnology: The surfactant properties of this compound could be utilized in the synthesis and stabilization of nanoparticles, controlling their size and morphology for various applications, including catalysis and drug delivery.

Catalysis: The nitrogen and oxygen atoms in the molecule can act as ligands, forming complexes with metal ions. The catalytic activity of such complexes in various organic reactions presents a promising research direction. researchgate.net

Enhanced Oil Recovery (EOR): Ethoxylated amines are being investigated for their potential in CO2 foaming applications for enhanced oil recovery due to their solubility in CO2 and high-saline brines. mdpi.com The specific performance of the hexyl-derivative in this context remains to be fully explored.

Challenges and Limitations in Current Methodologies and Understanding

Despite the progress made, several challenges and limitations persist in the research of N,N-Bis(2-hydroxyethyl)hexylamine and its analogues:

Synthesis and Purification: The ethoxylation process can sometimes lead to a distribution of products with varying degrees of ethoxylation, making the isolation of a highly pure, specific compound like N,N-Bis(2-hydroxyethyl)hexylamine challenging. google.com Furthermore, traditional acid-catalyzed methods can have drawbacks such as low reaction rates and the formation of by-products. google.com

Structure-Property Relationship: While it is understood that the alkyl chain length influences the properties of N,N-bis(2-hydroxyethyl)alkylamines, a detailed and systematic study on how the hexyl group specifically impacts its performance in various applications compared to its longer-chain counterparts is lacking.

Migration and Safety in Food Contact Materials: For applications in food packaging, the migration of these additives into food is a critical concern. mdpi.comnih.gov There is a need for more comprehensive studies on the migration behavior of the hexyl-derivative specifically, as well as its toxicological profile, to ensure consumer safety. nih.goveuropa.eu The European Food Safety Authority (EFSA) has called for more data on the safety of N,N-bis(2-hydroxyethyl)alkyl (C8-C18) amines. europa.eu

Biodegradability and Environmental Impact: While some studies suggest that ethoxylated fatty amines can be biodegraded, a thorough understanding of the environmental fate and potential long-term impacts of N,N-Bis(2-hydroxyethyl)hexylamine is necessary, especially in light of increasing environmental regulations. nih.gov

Prospective Interdisciplinary Collaborations and Innovations in N,N-Bis(2-hydroxyethyl)hexylamine Research

The future of research on N,N-Bis(2-hydroxyethyl)hexylamine will likely be driven by interdisciplinary collaborations, leading to innovative applications:

Chemistry and Materials Science: Joint efforts between chemists and material scientists could lead to the design and synthesis of novel polymers and nanocomposites with tailored properties, incorporating N,N-Bis(2-hydroxyethyl)hexylamine as a key functional component.

Chemical Engineering and Petroleum Engineering: Collaboration in this area could optimize the use of N,N-Bis(2-hydroxyethyl)hexylamine and its derivatives in enhanced oil recovery, focusing on improving foam stability and efficiency in reservoir conditions. mdpi.com

Medicinal Chemistry and Pharmacology: The ability of the hydroxyethyl (B10761427) groups to participate in hydrogen bonding and the potential for derivatization could be explored for biomedical applications, such as in the development of drug delivery systems or as components of novel therapeutic agents. nih.gov

Environmental Science and Toxicology: A collaborative approach is crucial to thoroughly assess the environmental lifecycle of N,N-Bis(2-hydroxyethyl)hexylamine, from its synthesis and use to its ultimate fate and potential ecological impact, ensuring its sustainable application. palsgaard.com

N,N-Bis(2-hydroxyethyl)hexylamine, or Ethanol (B145695), 2,2'-(hexylimino)bis-, is a versatile chemical compound with established and potential applications spanning various scientific and industrial sectors. While significant research has been conducted on the broader class of N,N-bis(2-hydroxyethyl)alkylamines, a more focused investigation into the specific properties and applications of the hexyl-derivative is warranted. Overcoming the current challenges in synthesis and characterization, and fostering interdisciplinary collaborations will be key to unlocking the full potential of this compound and paving the way for future innovations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethanol, 2,2'-(hexylimino)bis- in laboratory settings?

  • Methodology : The compound is typically synthesized via ethoxylation of hexylamine using ethylene oxide. A molar ratio of 2:1 (ethylene oxide:hexylamine) is maintained under controlled temperatures (80–120°C) in an inert atmosphere. Catalysts like alkali hydroxides (e.g., NaOH) or metal oxides can accelerate the reaction. Post-synthesis, purification via vacuum distillation or column chromatography (using polar solvents like ethanol/water mixtures) is recommended to isolate the product .
  • Key Parameters : Monitor reaction enthalpy (ΔrH° ≈ -1004 kJ/mol for analogous dodecyl derivatives) to optimize exothermic conditions and prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of Ethanol, 2,2'-(hexylimino)bis-?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to identify the hexyl chain (δ 0.8–1.5 ppm for CH3_3 and CH2_2 groups) and ethanolamine moieties (δ 3.4–3.7 ppm for -N-CH2_2- and δ 2.6–2.8 ppm for -OH).
  • Infrared Spectroscopy (IR) : Detect O-H stretches (3200–3600 cm1^{-1}) and C-N stretches (1100–1250 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirm molecular weight (189.30 g/mol) via ESI-MS or MALDI-TOF .

Q. What solvent systems are suitable for purifying Ethanol, 2,2'-(hexylimino)bis- via column chromatography?

  • Polar Protic Solvents : Ethanol/water (80:20 v/v) or methanol/ethyl acetate gradients effectively separate impurities. The compound’s amphiphilic nature (due to the hexyl chain and hydroxyl groups) requires balanced polarity in the mobile phase .

Advanced Research Questions

Q. How does alkyl chain length (hexyl vs. dodecyl) influence the surfactant properties of bis(ethanolamine) derivatives?

  • Critical Micelle Concentration (CMC) : Longer chains (e.g., dodecyl) lower CMC due to enhanced hydrophobicity, as observed in dodecylimino derivatives (CMC ≈ 0.1 mM vs. hexyl derivatives >1 mM).
  • Thermodynamic Stability : Enthalpy of micellization (ΔHmic_{\text{mic}}) becomes more exothermic with longer chains, stabilizing micelle formation. Hexyl derivatives may require co-surfactants for stable colloidal systems .

Q. What thermodynamic considerations are critical when optimizing ethoxylation reactions for Ethanol, 2,2'-(hexylimino)bis-?

  • Reaction Enthalpy : The ethoxylation of amines is highly exothermic (ΔrH° ≈ -1004 kJ/mol for dodecylamine derivatives). Use jacketed reactors with precise temperature control (≤120°C) to prevent thermal runaway.
  • Kinetic Modeling : Monitor ethylene oxide addition rates using in-situ FTIR to avoid over-ethoxylation, which generates byproducts like polyethylene glycols .

Q. How should researchers address discrepancies in reported solubility parameters for Ethanol, 2,2'-(hexylimino)bis- across studies?

  • Experimental Validation : Conduct cloud-point measurements in water/organic solvent mixtures (e.g., ethanol, acetone) to determine solubility limits.
  • Molecular Dynamics Simulations : Predict solubility using Hansen solubility parameters (δd_d, δp_p, δh_h) derived from structural analogs (e.g., cyclohexyldiethanolamine, δ ≈ 23 MPa1/2^{1/2}) .

Regulatory and Safety Considerations

Q. What are the significant new use reporting requirements under 40 CFR 721.3340 for handling Ethanol, 2,2'-(hexylimino)bis- in academic research?

  • Compliance : Researchers must report manufacturing, processing, or use activities exceeding 10 kg/year. Document exposure controls (e.g., fume hoods, PPE) and disposal methods (incineration or hydrolysis at pH >12).
  • Recordkeeping : Maintain logs of synthesis quantities, worker training, and environmental releases for 5 years .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.